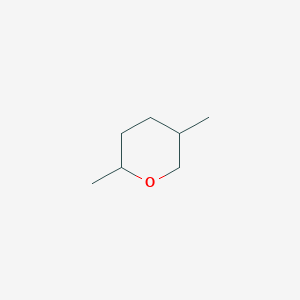

2,5-Dimethyloxane

Description

Contextualization of Oxane Derivatives within Heterocyclic Chemistry

Heterocyclic compounds are cyclic structures in which one or more ring atoms are elements other than carbon. Oxane, also known as tetrahydropyran (B127337), is a saturated six-membered heterocycle with one oxygen atom. The substitution of hydrogen atoms on the carbon skeleton with functional groups, such as the two methyl groups in 2,5-Dimethyloxane, gives rise to a vast array of oxane derivatives with diverse properties and applications. These compounds are fundamental building blocks in organic chemistry, and their study provides insights into stereochemistry, conformational analysis, and reaction mechanisms.

The Significance of Oxygen-Containing Six-Membered Heterocycles in Organic Synthesis and Materials Science

Oxygen-containing six-membered heterocycles are ubiquitous in nature and synthetic chemistry. The tetrahydropyran ring is a common structural feature in many biologically active natural products, including some polyether antibiotics and marine macrolides. acs.org This prevalence has driven the development of numerous synthetic methodologies to construct and functionalize the tetrahydropyran scaffold. In materials science, the incorporation of oxane rings into polymer backbones can influence properties such as thermal stability, solubility, and biocompatibility.

Historical Perspective on the Academic Study of Substituted Tetrahydropyrans

The study of substituted tetrahydropyrans has a rich history, closely tied to the development of synthetic organic chemistry. Early research focused on the synthesis and conformational analysis of these systems, establishing fundamental principles of stereoelectronics, such as the anomeric effect. The development of powerful synthetic tools, including metal-catalyzed cross-coupling reactions and stereoselective cyclization strategies, has enabled chemists to construct complex, highly substituted tetrahydropyran derivatives with remarkable precision. syr.eduuva.esnih.govacs.org These advancements have been crucial for the total synthesis of numerous natural products containing the tetrahydropyran motif.

Research Significance and Potential Academic Trajectories for this compound

While dedicated studies on this compound are not widely reported, its structure presents several interesting avenues for academic inquiry. The presence of two stereocenters at the 2- and 5-positions means that this compound can exist as cis and trans diastereomers, each of which is chiral and can be resolved into a pair of enantiomers.

Future research on this compound could focus on:

Stereoselective Synthesis: Developing efficient and stereocontrolled methods to access all four stereoisomers of this compound would be a valuable academic pursuit. This could involve leveraging modern synthetic techniques like asymmetric catalysis.

Conformational Analysis: A detailed study of the conformational preferences of the cis and trans isomers of this compound would contribute to a deeper understanding of the steric and electronic interactions that govern the shape of substituted oxanes.

Biological Screening: As a substituted tetrahydropyran, the stereoisomers of this compound could be screened for biological activity. The tetrahydropyran scaffold is a known pharmacophore, and even simple derivatives can exhibit interesting biological properties.

Materials Science Applications: The incorporation of this compound as a monomer or a structural unit in polymers could lead to new materials with unique properties. The stereochemistry of the oxane unit could be used to control the polymer's microstructure and, consequently, its macroscopic properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value for this compound | Value for Oxane (Tetrahydropyran) |

| Molecular Formula | C7H14O | C5H10O |

| Molar Mass | 114.19 g/mol | 86.13 g/mol |

| Boiling Point | Data not available | 88 °C |

| Density | Data not available | 0.889 g/cm³ |

| CAS Number | Data not available | 142-68-7 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6-3-4-7(2)8-5-6/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJCHVFCLNKZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562874 | |

| Record name | 2,5-Dimethyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62691-01-4 | |

| Record name | 2,5-Dimethyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Chemical Reactivity and Mechanistic Pathways of 2,5 Dimethyloxane

Investigation of Oxane Ring Stability and Cleavage Mechanisms

The six-membered tetrahydropyran (B127337) ring, often referred to as an oxane, is characterized by relatively low ring strain, especially when compared to its smaller cyclic ether counterparts like oxiranes (epoxides) and oxetanes. This stability is attributed to the puckered chair conformation, which minimizes torsional and angle strain, similar to cyclohexane (B81311). The endocyclic C–O–C bond angle in the parent tetrahydropyran is approximately 112°, close to the ideal sp³ tetrahedral angle, which contributes to its thermodynamic stability.

The presence of methyl groups at the C-2 and C-5 positions in 2,5-dimethyloxane can influence the conformational equilibrium and, consequently, the ring's stability. The methyl groups can adopt either axial or equatorial positions. The most stable conformation will be the one that minimizes steric interactions, particularly 1,3-diaxial interactions. Therefore, the trans-isomer is generally more stable than the cis-isomer, as it can exist in a chair conformation with both methyl groups in equatorial positions.

Despite its general stability, the oxane ring can undergo cleavage under specific conditions, typically involving acid catalysis or strong nucleophiles, which proceed via activation of the ether oxygen.

Reactivity at the Ethereal Oxygen Center

The lone pairs of electrons on the ethereal oxygen atom make it a Lewis basic center, susceptible to interaction with electrophiles, particularly protons and Lewis acids. This interaction is the primary step in most of the ring-opening reactions of oxanes.

In the presence of a Brønsted acid, the ethereal oxygen of this compound can be protonated to form an oxonium ion. This protonation significantly weakens the C–O bonds of the ring, making the adjacent carbon atoms (C-2 and C-6) more electrophilic and susceptible to nucleophilic attack.

The subsequent reaction pathway depends on the nature of the nucleophile and the reaction conditions. In the presence of a strong nucleophile, an S(_N)2-type ring-opening is expected. For this compound, the nucleophilic attack would occur at the less sterically hindered C-6 position if the reaction follows a pure S(_N)2 mechanism. However, if there is significant carbocationic character in the transition state (an S(_N)1-like mechanism), the attack may favor the more substituted C-2 position, as this carbon can better stabilize a partial positive charge.

The regioselectivity of the acid-catalyzed ring-opening of unsymmetrically substituted oxanes is a well-studied phenomenon. For instance, in the acid-catalyzed opening of epoxides, the attack occurs at the more substituted carbon, indicating an S(_N)1-like character. A similar trend can be anticipated for this compound under strongly acidic conditions.

| Substrate | Acid/Nucleophile | Major Product | Mechanistic Implication |

|---|---|---|---|

| 1,2-Epoxy-1-methylcyclohexane | HBr | 2-Bromo-2-methylcyclohexanol | S(_N)1-like (attack at the more substituted carbon) |

| 1,2-Epoxypropane | HCl | 1-Chloro-2-propanol | S(_N)2-like (attack at the less substituted carbon) |

Lewis acids can coordinate with the ethereal oxygen of this compound, which, similar to protonation, activates the ring for nucleophilic attack and cleavage. Common Lewis acids used for this purpose include boron trifluoride (BF(_3)), aluminum chloride (AlCl(_3)), and titanium tetrachloride (TiCl(_4)).

The coordination of the Lewis acid to the oxygen atom polarizes the C–O bonds, increasing the electrophilicity of the adjacent carbon atoms. The subsequent ring-opening can be achieved with a variety of nucleophiles, such as halides, cyanides, and organometallic reagents. The regioselectivity of the attack is influenced by both steric and electronic factors, as well as the nature of the Lewis acid-nucleophile pair. In many cases, the reaction proceeds with high stereoselectivity.

Reactivity at the Alkyl Substituents and Ring Carbons

The carbon framework of this compound also exhibits reactivity, particularly at the positions alpha to the ethereal oxygen (the C-2 and C-6 positions) due to the influence of the adjacent oxygen atom.

Radical Functionalization: The C-H bonds at the α-positions (C-2 and C-6) of cyclic ethers are susceptible to radical abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical intermediate. This allows for the functionalization of these positions through various radical-mediated reactions. For this compound, radical abstraction would preferentially occur at the C-6 position, as it is a secondary carbon, over the tertiary C-2 position, although both are activated.

Electrophilic and Nucleophilic Substitutions: Direct electrophilic or nucleophilic substitution on the saturated carbon atoms of the oxane ring is generally difficult without prior functionalization. However, the formation of an oxonium ion can lead to elimination reactions, generating an enol ether, which can then undergo electrophilic addition. Nucleophilic substitution reactions typically require the presence of a good leaving group on the ring, which can be introduced through other functionalization reactions.

| Reaction Type | Substrate | Reagents | Product Type |

|---|---|---|---|

| Radical C-H Arylation | Tetrahydrofuran | Heteroarene, Photocatalyst | α-Arylated Tetrahydrofuran |

| Nucleophilic Substitution | 2-Bromotetrahydropyran | Sodium Methoxide | 2-Methoxytetrahydropyran |

The oxidation of cyclic ethers can proceed via different pathways, depending on the oxidant and reaction conditions. The positions alpha to the ether oxygen are the most susceptible to oxidation. For this compound, the C-2 and C-6 positions are the likely sites of initial oxidative attack.

Oxidation can lead to the formation of lactones, hemiacetals, or ring-opened products. For example, oxidation of a secondary carbon alpha to the ether oxygen can yield a lactone. In the case of this compound, oxidation at the C-6 position could lead to the corresponding lactone. Stronger oxidizing agents can lead to the cleavage of the C-C bonds of the ring. The study of the low-temperature oxidation of tetrahydropyran has shown complex reaction networks involving the formation of hydroperoxides and subsequent ring-opening to form various oxygenated species.

Mechanistic Insights into this compound Reactions Remain Largely Undocumented in Publicly Available Research

A thorough review of scientific literature reveals a significant gap in the mechanistic understanding of this compound's chemical reactivity. Despite its structural simplicity as a substituted tetrahydropyran, detailed studies focusing on its kinetic profiles, reaction coordinate analyses, and isotopic labeling experiments appear to be unavailable in publicly accessible databases. Consequently, a comprehensive discussion of its fundamental chemical reactivity and mechanistic pathways, as outlined, cannot be constructed at this time.

The fields of chemical kinetics and mechanistic chemistry rely on empirical data from carefully designed experiments to elucidate the step-by-step processes of chemical reactions. Techniques such as kinetic studies, which measure the rates of reaction under various conditions, and reaction coordinate analysis, which maps the energy landscape of a transformation, are fundamental to this understanding. Furthermore, isotopic labeling, where specific atoms in a molecule are replaced with their heavier isotopes, serves as a powerful tool to track the movement of atoms and bonds throughout a reaction.

Without such studies specifically targeting this compound, any detailed description of its reactivity would be speculative and fall outside the bounds of established scientific findings. The reactivity of the tetrahydropyran ring is known to be influenced by the nature and position of its substituents. Therefore, direct extrapolation from unsubstituted oxane or other isomers may not accurately represent the behavior of the 2,5-dimethyl substituted compound.

Further research, including dedicated kinetic analysis and isotopic labeling experiments, is necessary to elucidate the specific mechanistic pathways of this compound's reactions. Such studies would provide the foundational data required to construct a detailed and accurate understanding of its chemical behavior.

Stereochemical Configurations and Conformational Dynamics of 2,5 Dimethyloxane

Stereoisomeric Characterization of 2,5-Dimethyloxane

The substitution of two methyl groups on the oxane ring at positions 2 and 5 introduces chirality into the molecule, leading to the existence of multiple stereoisomers.

Enantiomeric and Diastereomeric Considerations

This compound possesses two stereogenic centers at carbons C2 and C5. Consequently, a maximum of 2n = 22 = 4 stereoisomers can exist. These stereoisomers are grouped into two pairs of enantiomers. The relative orientation of the two methyl groups defines the diastereomers: cis and trans.

Cis Isomer: In the cis isomer, both methyl groups are on the same side of the oxane ring. This configuration results in a meso compound, as it possesses an internal plane of symmetry. Therefore, the cis isomer is achiral and does not have an enantiomer. The two stereoisomers are (2R, 5S) and (2S, 5R), which are identical.

Trans Isomer: In the trans isomer, the methyl groups are on opposite sides of the ring. This configuration lacks an internal plane of symmetry and is therefore chiral. The trans isomer exists as a pair of enantiomers: (2R, 5R)-2,5-dimethyloxane and (2S, 5S)-2,5-dimethyloxane. These two enantiomers are non-superimposable mirror images of each other.

| Isomer | Stereochemical Configuration | Chirality |

| cis-2,5-Dimethyloxane | (2R, 5S) or (2S, 5R) | Achiral (meso) |

| trans-2,5-Dimethyloxane | (2R, 5R) and (2S, 5S) | Chiral (enantiomeric pair) |

Chiral Resolution and Enantiomeric Excess Determination

Since the trans isomer of this compound is a racemic mixture of two enantiomers, its separation into individual enantiomers, a process known as chiral resolution, is a significant aspect of its stereochemistry. While specific studies on the chiral resolution of this compound are not extensively documented, general methods for the separation of chiral cyclic ethers can be applied. acs.orgchemistrydocs.com

Common techniques for chiral resolution include:

Chiral Chromatography: This is a powerful method for separating enantiomers. chemistrydocs.comnih.gov It involves the use of a chiral stationary phase (CSP) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are often effective for resolving chiral compounds. nih.gov

Derivatization with a Chiral Resolving Agent: The racemic mixture can be reacted with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques like crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers.

The enantiomeric excess (ee) of a non-racemic sample of trans-2,5-dimethyloxane quantifies the excess of one enantiomer over the other. It is a measure of the sample's enantiomeric purity. The ee can be determined using several methods:

Chiral Chromatography: By comparing the peak areas of the two enantiomers in a chromatogram obtained using a chiral column, the enantiomeric excess can be calculated. masterorganicchemistry.com

NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce different chemical shifts for the corresponding protons or carbons of the two enantiomers, allowing for their quantification by NMR integration.

Polarimetry: This technique measures the optical rotation of a sample. While a pure enantiomer will have a specific rotation, this method is generally less reliable for determining ee compared to chromatographic and spectroscopic methods. masterorganicchemistry.com

Conformational Analysis of the Six-Membered Oxane Ring

The six-membered oxane ring in this compound is not planar and, similar to cyclohexane (B81311), adopts puckered conformations to relieve ring strain. The most stable conformations are the chair and, to a lesser extent, the twist-boat forms. acs.orgtru.calibretexts.org

Interconversion Pathways Between Chair and Boat Conformations

The oxane ring is conformationally flexible, with the chair conformations interconverting via a process known as ring flip. During this process, the ring passes through higher-energy transition states, including the half-chair and boat conformations. The boat conformation is less stable than the chair conformation due to torsional strain from eclipsing C-H bonds and steric strain from the "flagpole" interactions between hydrogens at the C1 and C4 positions. quora.comquora.com The twist-boat conformation is an intermediate in energy between the chair and the boat, being more stable than the boat as it alleviates some of the flagpole and eclipsing interactions. libretexts.org The energy barrier for the chair-to-chair interconversion in tetrahydropyran (B127337) is lower than in cyclohexane due to the presence of the oxygen atom.

Influence of Methyl Substituents on Conformational Preferences

The presence of the two methyl groups significantly influences the conformational equilibrium of the oxane ring. The preferred conformation will be the one that minimizes steric interactions. In a substituted cyclohexane, a substituent generally prefers to be in an equatorial position rather than an axial one to avoid unfavorable 1,3-diaxial interactions. chemistrysteps.com This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.orgmasterorganicchemistry.com The A-value for a methyl group is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. wikipedia.orgreddit.com

For cis-2,5-dimethyloxane , a ring flip will interconvert one axial and one equatorial methyl group to the opposite arrangement (one equatorial and one axial). These two chair conformations are degenerate, meaning they have the same energy, and will be equally populated at equilibrium.

For trans-2,5-dimethyloxane , a ring flip interconverts a chair conformation with both methyl groups in equatorial positions (diequatorial) to a chair conformation with both methyl groups in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions involving the methyl groups. The diaxial conformer would be highly disfavored due to the steric strain from two axial methyl groups. libretexts.orglibretexts.org

Steric and Electronic Effects on Conformational Equilibria

The conformational equilibrium in this compound is governed by a balance of steric and electronic effects.

Electronic Effects: The presence of the oxygen atom in the ring introduces electronic effects that can also influence conformational preferences. The anomeric effect, which is the tendency of an electronegative substituent at C2 to prefer an axial orientation, is a key electronic factor in many substituted tetrahydropyrans. nih.gov However, in this compound, the substituents are methyl groups, which are not strongly electronegative. Therefore, the anomeric effect is not a significant factor in determining the conformational equilibrium of this specific molecule. The dominant factors remain the steric interactions.

Spectroscopic and Diffraction Methods for Conformational Assignment

The elucidation of the preferred three-dimensional arrangements of this compound isomers relies heavily on a suite of powerful analytical techniques. Spectroscopic methods probe the energy levels of the molecule, which are sensitive to its conformation, while diffraction techniques provide a direct snapshot of the molecular structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed analysis of the stereochemistry and conformational preferences of this compound in solution. qd-latam.comlibretexts.org By analyzing ¹H and ¹³C NMR spectra, one can distinguish between the cis and trans isomers and determine the predominant conformation of each.

For the trans isomer, two chair conformations are possible: one with both methyl groups in equatorial positions (diequatorial) and one with both in axial positions (diaxial). The diequatorial conformer is significantly more stable. In the ¹H NMR spectrum, the protons on the carbons bearing the methyl groups (C2-H and C5-H) show distinct chemical shifts and coupling constants depending on their axial or equatorial orientation. An equatorial proton typically resonates at a lower field (higher ppm) than an axial proton. Furthermore, the magnitude of the vicinal coupling constants (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are observed for axial-axial interactions, while smaller couplings (1-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.

For the cis isomer, each chair conformation places one methyl group in an axial position and the other in an equatorial position. These two chair conformers are degenerate (identical in energy) and interconvert rapidly at room temperature via ring flipping. As a result, the NMR spectrum shows time-averaged signals for the axial and equatorial positions.

The ¹³C NMR chemical shifts are also sensitive to the steric environment. Generally, a carbon atom with an axial substituent is shielded (appears at a higher field or lower ppm) compared to one with an equatorial substituent due to the gamma-gauche effect. This allows for further confirmation of the conformational assignments.

Below is an interactive table summarizing typical ¹H NMR parameters for the conformers of this compound.

Table 1: Representative ¹H NMR Data for this compound Conformers

| Isomer/Conformer | Proton | Orientation | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (³J, Hz) |

|---|---|---|---|---|

| trans | C2-H, C5-H | Equatorial | ~3.5 - 4.0 | J(H_eq, H_ax) ≈ 2-4 Hz; J(H_eq, H_eq) ≈ 2-4 Hz |

| CH₃ | Equatorial | ~1.1 - 1.2 | - | |

| cis (averaged) | C2-H, C5-H | Axial/Equatorial | ~3.3 - 3.8 | Averaged values |

Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule's structure based on its vibrational modes. mdpi.comnih.gov These techniques are highly sensitive to molecular conformation, as different spatial arrangements of atoms lead to distinct vibrational frequencies. mdpi.com

For instance, the C-O-C stretching vibrations in the tetrahydropyran ring are sensitive to the conformation. The frequencies and intensities of these bands can differ between the diequatorial conformer of the trans isomer and the axial-equatorial conformer of the cis isomer. Studies on similar substituted tetrahydropyrans have shown that specific bands in the 800-1200 cm⁻¹ range can be assigned to particular conformers. The presence of an axial methyl group in the cis isomer can introduce characteristic bands that are absent or shifted in the spectrum of the more stable diequatorial trans isomer.

Raman spectroscopy provides complementary information. spectroscopyonline.com While IR spectroscopy is more sensitive to vibrations involving a change in dipole moment (e.g., C-O stretching), Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability (e.g., symmetric C-C stretching). spectroscopyonline.com By comparing the IR and Raman spectra, a more complete vibrational assignment can be achieved, allowing for the confident identification of conformational isomers. mdpi.com

Table 2: Characteristic Vibrational Frequency Ranges for Conformational Analysis

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| C-H Stretch | 2850 - 3000 | General presence of alkyl groups. |

| CH₂/CH₃ Bend | 1350 - 1470 | Sensitive to local geometry. |

| C-O-C Asymmetric Stretch | 1050 - 1150 | Strong in IR; position sensitive to ring conformation. |

| C-O-C Symmetric Stretch | 900 - 1000 | Strong in Raman; provides complementary data. |

X-ray Crystallography for Solid-State Structures (if applicable to derivatives)

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net While obtaining a single crystal of a volatile liquid like this compound can be challenging, the technique is highly applicable to its solid derivatives.

By analyzing the diffraction pattern of X-rays passing through a crystal of a this compound derivative, it is possible to determine the exact coordinates of each atom in the crystal lattice. scispace.com This provides unambiguous information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.

The solid-state structure can definitively confirm, for example, whether a trans isomer adopts a diequatorial conformation or if a particular derivative of the cis isomer prefers a specific chair conformation due to crystal packing forces. This information is invaluable as it provides an experimental benchmark for validating the results of computational chemistry models and for interpreting the more ambiguous data from solution-phase spectroscopic studies like NMR.

Experimental Techniques for Dynamic Conformational Studies

The chair conformations of the this compound ring are not static but are in a constant state of flux, interconverting through a process known as ring inversion. Experimental techniques, most notably dynamic NMR (DNMR) spectroscopy, allow for the study of these dynamic processes and the quantification of the energy barriers associated with them. rsc.orgunibas.it

Dynamic NMR involves recording NMR spectra over a range of temperatures. unibas.it For a molecule like cis-2,5-dimethyloxane, which undergoes rapid chair-chair interconversion at room temperature, the NMR signals represent an average of the two equivalent conformations. As the temperature is lowered, the rate of this interconversion decreases.

At a sufficiently low temperature, known as the coalescence temperature, the exchange becomes slow on the NMR timescale. Below this temperature, the single, averaged signals for the axial and equatorial protons (and methyl groups) broaden and then split into two distinct sets of signals, one for each of the now "frozen" chair conformations.

By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the rate constant for the ring inversion at different temperatures. From this data, the Gibbs free energy of activation (ΔG‡) for the conformational interchange can be determined using the Eyring equation. This value represents the energy barrier to ring flipping and provides fundamental insight into the flexibility of the tetrahydropyran ring system. Similar studies can be performed on the trans isomer to measure the energy difference and interconversion barrier between the major diequatorial and the minor, high-energy diaxial forms.

Computational and Theoretical Investigations of 2,5 Dimethyloxane

Quantum Chemical Studies of Molecular Structure and Energetics

Quantum chemical methods are powerful tools for accurately predicting the properties of molecules like 2,5-dimethyloxane from first principles, without reliance on experimental data. These calculations solve approximations of the Schrödinger equation to determine electronic structure and energy.

Ab initio and Density Functional Theory (DFT) are cornerstone methods for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For this compound, these calculations predict bond lengths, bond angles, and dihedral (torsion) angles.

DFT methods, particularly those using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G* or higher), have been shown to accurately predict the conformational preferences of tetrahydropyran (B127337) derivatives. tandfonline.comkaznu.kz The geometry of the tetrahydropyran ring is typically a chair conformation, similar to cyclohexane (B81311). The introduction of methyl groups at the C2 and C5 positions creates stereoisomers (cis and trans), each with multiple possible conformers depending on whether the methyl groups are in axial or equatorial positions.

DFT calculations can optimize the geometry for each of these conformers to find the lowest energy state. For example, calculations would determine the precise C-O and C-C bond lengths, which are slightly altered by the presence and orientation of the methyl substituents. These calculations provide the fundamental structural parameters for the most stable forms of cis- and trans-2,5-dimethyloxane.

Table 1: Illustrative Data from DFT Geometry Optimization for a Substituted Tetrahydropyran Ring Note: This table provides typical parameters. Actual values for this compound would be determined by specific DFT calculations.

| Parameter | Typical Value (Å or Degrees) | Description |

| C-O Bond Length | 1.43 Å | The length of the carbon-oxygen bonds within the ether ring. |

| C-C Bond Length | 1.53 Å | The length of the carbon-carbon bonds within the ring. |

| C-C-C Bond Angle | ~111° | The angle between three consecutive carbon atoms in the ring. |

| C-O-C Bond Angle | ~112° | The angle of the ether linkage within the ring. |

| Axial C-H Dihedral Angle | ~60° | Torsion angle defining the relationship of an axial hydrogen to a ring carbon. |

| Equatorial C-H Dihedral Angle | ~180° | Torsion angle defining the relationship of an equatorial hydrogen to a ring carbon. |

The tetrahydropyran ring is flexible and can adopt several conformations, including the stable chair forms (4C1 and 1C4) and higher-energy boat (e.g., B2,5) and twist-boat forms. cas.cz A Potential Energy Surface (PES) is a theoretical map of the energy of a molecule as a function of its geometry. By calculating the energy of these different conformations, a PES can be constructed to identify the most stable conformers and the energy barriers between them.

For this compound, the key conformational equilibrium is between the two chair forms. DFT calculations are used to determine the relative free energies of these conformers. tandfonline.com For the trans isomer, one conformer will have both methyl groups in equatorial positions (diequatorial), while the other will have them in diaxial positions. The diequatorial conformer is expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions. For the cis isomer, both chair conformers will have one axial and one equatorial methyl group, leading to a smaller energy difference and a more balanced equilibrium. Computational studies on analogous substituted tetrahydropyrans have successfully modeled these energy differences. nih.gov

Quantum chemical calculations also provide detailed information about the electronic nature of this compound. Key properties include the distribution of electron density, the molecular dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. samipubco.comnih.gov Furthermore, methods like Natural Bond Orbital (NBO) analysis can be used to investigate hyperconjugative interactions. researchgate.net In substituted tetrahydropyrans, these interactions, such as the anomeric effect where an axial electronegative substituent at C2 is stabilized, play a major role in determining conformational preference. researchgate.net For this compound, NBO analysis would quantify the stabilizing interactions between lone pair orbitals on the ring oxygen and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds, helping to explain the relative stability of different conformers.

Table 2: Illustrative Electronic Properties from DFT Calculations Note: These are representative properties that would be calculated for this compound.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. nih.gov | Indicates chemical reactivity and kinetic stability. A larger gap implies lower reactivity. |

| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular forces and solubility. |

| NBO Charges | Calculated atomic charges based on electron distribution. | Reveals sites of electrophilicity and nucleophilicity within the molecule. |

Molecular Modeling and Simulation Approaches

While quantum chemistry provides high-accuracy data for single molecules or small clusters, molecular modeling and simulation are used to study the behavior of larger systems and longer timescales, such as a liquid sample of this compound.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. Instead of solving for electron distributions, MM employs a "force field"—a set of parameters that define the energy of a molecule based on its bond lengths, angles, and torsions, as well as non-bonded van der Waals and electrostatic interactions. researchgate.net

Force fields like MMFF (Merck Molecular Force Field) or GAFF (General Amber Force Field) are computationally inexpensive and allow for rapid conformational searching. rsc.orgnih.gov For this compound, an MM approach can quickly scan the potential energy surface to identify all low-energy conformers (chair, boat, etc.). While less accurate than DFT, MM is an excellent tool for initial screening before subjecting the most promising conformers to more rigorous and costly quantum chemical calculations. rsc.org

Molecular Dynamics (MD) simulations use a force field to calculate the forces on each atom and then apply Newton's laws of motion to simulate the movement of atoms and molecules over time. researchgate.netnih.gov This provides a "movie" of molecular motion, allowing for the study of dynamic processes and the calculation of bulk properties.

For this compound, an MD simulation would typically involve placing hundreds or thousands of molecules in a simulation box with periodic boundary conditions to model the liquid state. The simulation would reveal how the molecules move, rotate, and interact with each other. From the simulation trajectory, important thermodynamic properties like density and heat of vaporization can be calculated and compared to experimental values to validate the chosen force field (e.g., CGenFF, OPLS). nih.govnih.gov MD simulations are also essential for studying the dynamic equilibrium between different conformers, such as the rate of ring-flipping between chair conformations, and for understanding how the molecule behaves as a solvent. acs.org

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, in silico methods are employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, aiding in its structural elucidation and characterization.

The prediction of NMR chemical shifts through computational methods is a valuable tool for confirming molecular structures. These calculations typically involve optimizing the molecular geometry and then computing the magnetic shielding tensors using quantum mechanical methods. The chemical shift of a nucleus is influenced by its local electronic environment, which is affected by factors like electronegativity of nearby atoms and the presence of unsaturated groups. libretexts.org

For alkanes and their derivatives, theoretical investigations have been conducted to understand and predict ¹H and ¹³C NMR chemical shifts. acs.org The chemical shifts for protons in similar acyclic and cyclic ether structures are well-documented and provide a basis for comparison. carlroth.comuwimona.edu.jm For instance, protons on carbons adjacent to an ether oxygen typically resonate in the range of δ 3.3-3.9 ppm. uwimona.edu.jm The methyl and methylene (B1212753) protons in this compound would have distinct chemical shifts based on their proximity to the oxygen atom and their position on the tetrahydropyran ring.

A hypothetical table of predicted ¹H NMR chemical shifts for this compound is presented below, based on established ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

|---|---|

| H-2 | 3.5 - 3.8 |

| H-3 (axial) | 1.3 - 1.6 |

| H-3 (equatorial) | 1.6 - 1.9 |

| H-4 (axial) | 1.2 - 1.5 |

| H-4 (equatorial) | 1.5 - 1.8 |

| H-5 | 1.7 - 2.0 |

| H-6 (axial) | 3.4 - 3.7 |

| H-6 (equatorial) | 3.8 - 4.1 |

| 2-CH₃ | 1.1 - 1.3 |

| 5-CH₃ | 0.9 - 1.1 |

Note: These are estimated values and actual experimental values may vary.

Computational methods, particularly Density Functional Theory (DFT), are used to calculate the vibrational frequencies and corresponding infrared (IR) intensities of molecules. researchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields a set of normal modes of vibration. A vibrational frequency analysis can also confirm that a calculated geometry represents a true energy minimum (no imaginary frequencies). rsc.org

For this compound, the calculated vibrational spectrum would exhibit characteristic peaks for C-H and C-O stretching and bending modes. The C-O-C stretching vibrations in ethers typically appear in the 1000-1300 cm⁻¹ region of the IR spectrum. The C-H stretching vibrations for the methyl and methylene groups are expected in the 2850–3000 cm⁻¹ range.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch (CH₃, CH₂, CH) | 2850 - 3000 |

| CH₂ Bend (Scissoring) | 1450 - 1470 |

| CH₃ Bend (Asymmetric & Symmetric) | 1370 - 1465 |

| C-O-C Stretch (Asymmetric & Symmetric) | 1050 - 1150 |

Note: These are general ranges and specific frequencies would be determined by detailed calculations.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a critical tool for elucidating complex reaction mechanisms, allowing researchers to map out potential energy surfaces, identify intermediates, and characterize transition states. numberanalytics.com Methods like DFT are employed to calculate the geometries and energies of reactants, products, and transition states, providing insights into reaction pathways and activation energies. sumitomo-chem.co.jp

While specific computational studies on the reaction mechanisms of this compound are not widely available, research on similar compounds, such as substituted alkanes and cyclic ethers, provides a framework for understanding its potential reactivity. For example, studies on the oxidation of dimethylalkanes have utilized computational methods to develop detailed chemical kinetic models. osti.govpnas.org These models often involve pathways such as H-atom abstraction, peroxy radical formation, and isomerization, which can lead to the formation of cyclic ethers. osti.govpnas.org

Computational studies on the combustion of 2,5-dimethylhexane (B165582), a structural analog, have involved calculating the properties of transition states for various reaction steps using high-level theoretical methods. researchgate.net Such studies help in understanding the structural features and reaction pathways that influence reactivity. osti.gov The investigation of transition states is crucial as it allows for the calculation of activation energies, which are key parameters in determining reaction rates. sumitomo-chem.co.jp

Quantitative Structure-Property Relationship (QSPR) Modeling for Oxane Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the structural or property descriptors of molecules with their physicochemical properties or biological activities. nthu.edu.twkg.ac.rs These models are built using a set of molecules with known properties (a training set) and can then be used to predict the properties of new, untested compounds. kg.ac.rs

QSPR models often utilize a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometric, or quantum-chemical. For instance, studies on octane (B31449) isomers have used topological indices to develop QSPR models for properties like boiling point, enthalpy of vaporization, and entropy. nthu.edu.twacs.org

For oxane derivatives, QSPR models could be developed to predict various properties. For example, a study on 3,8-diazabicyclo[4.2.0]octane derivatives used Comparative Molecular Field Analysis (CoMFA), a 3D-QSPR method, to model their activity as nAChR agonists. nih.gov Such models consider the steric and electrostatic fields around the molecules. nih.gov Other QSPR studies have been successfully applied to various classes of organic compounds, including polycyclic compounds, to predict properties like antioxidant activity. researchgate.net The development of robust QSPR models for oxane derivatives would be valuable for predicting their properties and guiding the design of new compounds with desired characteristics.

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Stereodefined Building Block in Complex Molecule Synthesis

The use of small, stereochemically defined cyclic ethers as building blocks is a cornerstone of modern synthetic strategy, particularly for natural products. However, specific applications of 2,5-dimethyloxane in this role are not documented in the reviewed literature.

Construction of Polyether Natural Products

Polyether natural products are a class of structurally complex and biologically active compounds characterized by repeating cyclic ether units. Their synthesis is a significant challenge that often relies on the assembly of pre-functionalized ether-containing fragments. While the oxane ring is a common motif, no published syntheses specifically report the incorporation of a this compound unit into a polyether natural product. Research in this area tends to focus on more complex or differently substituted tetrahydropyran (B127337) systems.

Synthesis of Biologically Active Compounds Incorporating Oxane Scaffolds

The tetrahydropyran ring is a key structural feature in numerous biologically active compounds and approved pharmaceuticals. sci-hub.se Synthetic chemists often target this scaffold to generate new therapeutic agents. nih.govgoogle.com Nonetheless, a search for biologically active molecules or synthetic programs leading to them that explicitly incorporate the this compound scaffold did not yield any specific results. Research often highlights related but distinct structures, such as other substituted tetrahydrofurans or tetrahydropyrans. sci-hub.sersc.org

Solvating Properties in Specialized Organic Transformations

The choice of solvent can profoundly influence the outcome of a chemical reaction, affecting rates, yields, and selectivity. Ethers are common solvents due to their relative stability and ability to solvate cations. The development of novel ether solvents with improved safety profiles and unique solvating properties is an area of interest in green chemistry. acs.orgresearchgate.net

Use as a Reaction Medium in Stereoselective Syntheses

The solvent can play a critical role in stereoselective transformations by differentially stabilizing diastereomeric transition states. While studies have explored the use of various ethers, including chiral ethers, as media for asymmetric reactions, there are no documented instances of this compound being employed as a solvent to induce or enhance stereoselectivity. Studies on related cyclic ethers, like 2-methyltetrahydrofuran, have shown their utility in sustainable polymerization reactions, but similar data for this compound is absent. nottingham.ac.uk

Incorporation into Advanced Materials and Polymeric Architectures

The integration of cyclic ether structures, such as the oxane ring system, into polymers is a significant area of research in materials science. The specific incorporation of the this compound moiety presents unique opportunities and challenges. While the direct polymerization of the chemically stable this compound ring is not commonly reported, related structures and functionalized derivatives serve as key building blocks for advanced polymers and functional materials. Research efforts focus on synthesizing specialized monomers derived from oxane precursors and leveraging polymerization techniques like ring-opening polymerization to create novel polymeric architectures.

Synthesis of Oxane-Containing Monomers and Polymers

The synthesis of polymers containing oxane units typically involves two main strategies: the polymerization of functionalized oxane monomers or the ring-opening polymerization of related cyclic monomers that introduce similar structural features into the polymer backbone.

Functionalized Oxane Monomers: A primary route to oxane-containing polymers involves the synthesis of oxane rings bearing reactive functional groups. These groups enable the monomer to participate in various polymerization reactions. For instance, derivatives like 6-(azidomethyl)-2,2-dimethyloxane (B2786220) are synthesized to act as precursors for functional materials evitachem.com. The synthesis begins with the base oxane structure, followed by the introduction of a reactive handle, such as an azidomethyl group. This functional group is particularly useful as it can participate in highly efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or be reduced to an amine for further derivatization evitachem.com.

Radical Ring-Opening Polymerization (RROP): An alternative strategy for incorporating ether functionalities into a polymer backbone is through the radical ring-opening polymerization (RROP) of monomers derived from related precursors. For example, 4,7-dimethyl-2-methylene-1,3-dioxepane (DMMDO), a cyclic ketene (B1206846) acetal, can be synthesized from 2,5-hexanediol, a precursor to this compound ucl.ac.uk. When subjected to free radical polymerization, the DMMDO monomer undergoes a ring-opening reaction to form a polyester (B1180765), specifically poly(dimethylcaprolactone) ucl.ac.uk. This method avoids the challenge of opening a stable oxane ring directly while creating a biodegradable polymer chain that retains the dimethyl-substituted structural feature.

Research has explored the conditions for this polymerization, showing that polymer size and dispersity can be controlled by adjusting reaction temperature and initiator concentration ucl.ac.uk.

| Initiator | Temperature (°C) | Monomer/Initiator Ratio | Polymer (PdmCL) Molar Mass (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|

| AIBN | 90 | Variable | Up to ~6,000 | ~1.5-2.0 |

| AIBN | 110 | Variable | Lower than at 90°C | Variable |

| AIBN | 130 | Variable | Lower than at 90°C | Lower than at 90°C |

Note: AIBN (2,2'-azobis(2-methylpropionitrile)) is a common radical initiator. PdmCL stands for poly(dimethylcaprolactone).

Development of Functional Materials with Specific Properties

The incorporation of oxane and related structures into polymers imparts specific properties that are valuable for developing advanced functional materials. These properties are highly dependent on the polymer's final architecture and the nature of the incorporated monomer.

Biodegradable and Biocompatible Materials: Polymers derived from the RROP of DMMDO, such as poly(dimethylcaprolactone), are notable for their biodegradability and biocompatibility ucl.ac.uk. These polyesters can be designed as amphiphilic block copolymers, for example, by using a poly(ethylene glycol) (PEG)-based macroinitiator. Such block copolymers self-assemble in aqueous environments to form nanoparticles, including micelles and polymersomes ucl.ac.uk.

These self-assembled nanoparticles have shown promise as nanoreactors and drug delivery systems. A key feature is their responsiveness to biological stimuli; the polyester core can be degraded by enzymes like esterase, leading to the controlled release of an encapsulated payload. Studies have demonstrated that these nanoparticles can effectively protect an entrapped enzyme and release it upon degradation, while also showing no adverse effects on cell viability, making them attractive candidates for biomedical applications ucl.ac.uk.

| Property | Finding | Potential Application |

|---|---|---|

| Self-Assembly | Forms nanoparticles (micelles/polymersomes) in water. | Drug delivery, nanoreactors |

| Biodegradability | Degraded by esterase enzyme. | Controlled release systems |

| Biocompatibility | Did not affect cell viability in tests. | Biomedical applications |

| Encapsulation | Effectively encapsulates and protects enzymes. | Enzyme therapy, biocatalysis |

Modulation of Physicochemical Properties: The inclusion of substituted cyclic ethers or related alkyl ether side chains can significantly influence the physical properties of materials. For instance, the introduction of bulky, branched side groups like 3,7-dimethyloctyloxy onto polymer backbones has been shown to enhance solubility in common organic solvents and affect the thermal stability of the resulting polymers koreascience.krmdpi.com. While not directly involving the this compound ring, this research highlights a general principle: the dimethyl-substituted alkyl structure, a feature of this compound, can be used to tailor the processability and performance of advanced materials, such as those used in organic electronics mdpi.comresearchgate.net.

Analytical Methodologies for Isolation, Characterization, and Purity Assessment

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation of 2,5-dimethyloxane from related compounds and isomers. The selection of the appropriate chromatographic method and conditions is critical to achieving the desired resolution.

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. cdc.gov The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. For isomeric alkanes, which have similar boiling points, the choice of the stationary phase is crucial. Polar columns, such as those with a wax-based stationary phase (e.g., Carbowax), can enhance the separation of branched isomers.

The retention of a compound in GC is often expressed by its Kovats retention index (RI), which normalizes retention times to those of n-alkanes. This allows for inter-laboratory comparison of data. The NIST Chemistry WebBook provides extensive GC data, including Kovats retention indices for 2,5-dimethyloctane (B100645) on various non-polar columns under different temperature programs. nist.govnist.govnist.gov While specific data for this compound is less common, the principles of separation for its alkane analogue, 2,5-dimethyloctane, are highly relevant.

Table 1: GC Retention Data for a Related Compound (2,5-Dimethyloctane)

| Stationary Phase | Temperature Program | Kovats Retention Index (RI) | Reference |

|---|---|---|---|

| Non-polar | Isothermal | 922 - 933 | nist.govnih.gov |

| Non-polar | Custom Temperature Program | 922 - 933 | nist.govnist.gov |

| Squalane | Isothermal (60°C) | 924 | nist.gov |

This table is illustrative and based on data for the analogous alkane, 2,5-dimethyloctane, as a proxy for the chromatographic behavior of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including less volatile or thermally labile oxane derivatives. ekb.eg In contrast to GC, HPLC separates components in a liquid mobile phase. For non-chromophoric compounds like simple oxanes, derivatization may be necessary to enable detection by UV-Vis or fluorescence detectors. ekb.eggoogle.com

Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a common mode. ijrpc.com The separation is driven by hydrophobic interactions between the analytes and the stationary phase. The development of an HPLC method involves optimizing the mobile phase composition, pH, column temperature, and flow rate to achieve the desired separation. google.com While specific HPLC methods for this compound are not widely published, methods for related cyclic ethers or derivatized analogues demonstrate the applicability of this technique. For instance, the analysis of neomycin sulfate, which contains an oxane ring, has been achieved using RP-HPLC with a C18 column and a mobile phase of aqueous phosphoric acid and acetonitrile. ekb.eg

This compound possesses two chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). Enantioselective chromatography is a specialized form of chromatography used to separate these chiral molecules. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The separation of enantiomers is critical in many fields, as different stereoisomers can have distinct biological activities. While specific enantioselective methods for this compound are not extensively documented in readily available literature, the principles have been applied to similar chiral molecules. For example, the separation of enantiomeric solutes can be achieved when they form diastereomeric associations with a chiral selector. dss.go.th The development of such methods often involves screening various CSPs and optimizing the mobile phase to achieve baseline separation of the enantiomers.

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and composition of a sample, serving as a powerful tool for the unambiguous identification of this compound and the characterization of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise structure of organic molecules. High-resolution NMR provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C).

For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. The chemical shifts (δ) of the methyl and methylene (B1212753) protons would be characteristic of their positions relative to the oxygen atom in the oxane ring. Similarly, ¹³C NMR spectroscopy would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton and the presence of the C-O bonds. np-mrd.org While a specific high-resolution NMR spectrum for this compound is not provided in the search results, data for related structures like 2,5-dimethylhexane (B165582) can offer insights into the expected chemical shifts for the methyl and methylene groups. vulcanchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Oxane

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (substituted) | Varies |

| C3 | Varies |

| C4 | Varies |

| C5 (substituted) | Varies |

| C6 | Varies |

| Methyl C on C2 | Varies |

| Methyl C on C5 | Varies |

This is a generalized table. Actual chemical shifts for this compound would need to be determined experimentally or through more specific spectral prediction software.

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with a separation technique like GC (GC-MS), it allows for the identification of individual components in a mixture. vulcanchem.com

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with specific fragments arising from the cleavage of bonds within the oxane ring and the loss of methyl groups. This fragmentation pattern can be used to distinguish it from its isomers. GC-MS is a powerful tool for verifying the purity of a sample and identifying any impurities present, even at trace levels. vulcanchem.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-Dimethyloctane |

| n-Alkanes |

| Neomycin Sulfate |

| Acetonitrile |

| Methanol |

| Phosphoric Acid |

| 2,5-Dimethylhexane |

| Carbon Dioxide |

| Oxygen |

| Nitrogen |

| Water |

| Guanine |

| 8-Oxoguanine |

| 8-Oxodeoxyguanosine |

| Semicarbazone derivative |

| Hydrogen peroxide |

| Sodium hydroxide |

| 3-Aminobutanol |

| o-Phthalaldehyde |

| Thiol |

| Sodium phosphate |

| Toluene |

| (R)-α-methyl-2-naphthalene acetyl chloride |

| (RS)-3-aminobutanol |

| Dolutegravir |

| 2,6-Dimethyloctane-1,8-dioic Acid |

| (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol |

| l-(−)-Carvone |

| Palladium on Carbon (Pd-C) |

| (5R)-5-Isopropyl-2-methylcycloheptanone |

| Triphenylphosphine (PPh₃) |

| 1,3-Dinitrobenzene |

| 3-Methyl-2-butanone |

| 1,3-Diamine-5-bromobenzene |

| 2,7-Dimethyloctane-3,6-dione |

| p-Toluenesulfonic acid (p-TSA) |

| Lithium bis(trimethylsilyl)amide (Li[N(SiMe₃)₂]) |

| Molybdenum(IV) chloride bis(tetrahydrofuran) (MoCl₄(THF)₂) |

Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the structural features of this compound. These methods provide a molecular fingerprint by analyzing the vibrational modes of the molecule's chemical bonds. photothermal.com

Infrared (IR) spectroscopy is particularly sensitive to vibrations that cause a change in the molecule's dipole moment, making it highly effective for identifying polar functional groups. photothermal.com For this compound, the key absorption bands in the IR spectrum are expected to correspond to the C-H stretching and bending vibrations of the methyl and methylene groups, and, most importantly, the characteristic asymmetric and symmetric stretching of the C-O-C ether linkage within the saturated heterocyclic ring. In the solid phase, analysis of the C=O stretching band can be indicative of the successful immobilization of related ester compounds during synthesis. acs.org

The combined use of IR and Raman spectroscopy allows for a more complete characterization of the molecule's functional groups and conformational structure.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 | 2850 - 2960 |

| C-H (Alkyl) | Bending | 1350 - 1470 | 1350 - 1470 |

| C-O-C (Ether) | Asymmetric Stretch | 1070 - 1150 (Strong) | Weak |

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing this compound, especially within complex mixtures.

GC-MS for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. ncat.edu The gas chromatograph first separates the components of a mixture based on their boiling points and affinities for the stationary phase of the GC column. ncat.edu As this compound elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, typically using Electron Impact (EI) ionization, the molecule is bombarded with electrons, causing it to ionize and fragment in a reproducible manner. orgchemboulder.com The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge (m/z) ratio. This fragmentation pattern acts as a chemical fingerprint. For this compound (molar mass: 114.19 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 114. The fragmentation is predictable: cleavage of the weakest bonds tends to occur to form the most stable carbocations. orgchemboulder.comgatech.edu Characteristic fragments would include the loss of a methyl group (M-15, m/z 99) and cleavage at the alpha position relative to the ether oxygen, a common pathway for cyclic ethers. The ability of GC-MS to resolve isomers based on retention time and differentiate them by their unique mass spectra makes it a powerful tool for both qualitative identification and quantitative analysis. osti.gov

Table 2: Predicted GC-MS Fragmentation for this compound (C₇H₁₄O)

| m/z Value | Identity | Fragmentation Pathway |

|---|---|---|

| 114 | [M]⁺ | Molecular Ion |

| 99 | [M-CH₃]⁺ | Loss of a methyl group |

| 85 | [M-C₂H₅]⁺ | Loss of an ethyl group / Ring fragment |

| 71 | [C₅H₁₁]⁺ | Alkyl fragment |

| 57 | [C₄H₉]⁺ | Alkyl fragment |

LC-MS for Polar or Thermally Labile Derivatives

For derivatives of this compound that are too polar or thermally unstable for GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. thermofisher.comresearchgate.net Such derivatives might be created during functionalization studies or as metabolites.

The separation is performed using High-Performance Liquid Chromatography (HPLC), which can employ various column chemistries. Reversed-Phase Liquid Chromatography (RPLC) is suitable for non-polar to moderately polar compounds, while Hydrophilic Interaction Liquid Chromatography (HILIC) is used for highly polar and ionic species. thermofisher.comlcms.cz Chemical derivatization may be used to improve separation or enhance MS detectability. ddtjournal.com

Following separation, the analyte is introduced into the mass spectrometer via an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). thermofisher.com These are "soft" ionization techniques that typically generate a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. thermofisher.com This preserves the molecular weight information, which is crucial for identifying unknown derivatives. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected molecular ion, providing structural details for a confident identification. thermofisher.comresearchgate.net

Advanced Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a purified compound, thereby verifying its empirical formula. davidson.edu For an organic compound like this compound (C₇H₁₄O), this is most commonly achieved through combustion analysis. ucalgary.ca

In this method, a precisely weighed sample of the compound is completely burned in a stream of pure oxygen. The combustion products—carbon dioxide (CO₂) and water (H₂O)—are collected and measured. The mass of carbon in the original sample is calculated from the mass of CO₂ produced, and the mass of hydrogen is calculated from the mass of H₂O. ucalgary.cayoutube.com The percentage of oxygen is typically determined by subtracting the sum of the carbon and hydrogen percentages from 100%.

The resulting percentage composition is then used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the compound. For this compound, the empirical formula and the molecular formula are the same (C₇H₁₄O). Comparing the experimentally determined percentages to the theoretical values confirms the compound's stoichiometric purity. davidson.edu

Table 3: Theoretical Elemental Composition of this compound (C₇H₁₄O)

| Element | Atomic Mass ( g/mol ) | Moles in 1 mole of Compound | Mass in 1 mole of Compound (g) | Percentage Composition |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 73.61% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 12.36% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 14.01% |

| Total | | | 114.188 | 100.00% |

Quality Control and Assurance Protocols in Oxane Research

Rigorous Quality Control (QC) and Quality Assurance (QA) protocols are essential in heterocyclic chemistry to ensure the reliability, reproducibility, and safety of research findings. numberanalytics.com These protocols encompass the entire lifecycle of the research, from synthesis to final analysis.

Key components of a robust QA/QC framework for research involving oxanes include:

Reagent and Solvent Verification: Ensuring the identity and purity of all starting materials and solvents through appropriate analytical techniques to prevent the introduction of impurities that could affect reaction outcomes or analytical results.

Reaction Monitoring: Systematically tracking the progress of a synthesis using methods like Thin-Layer Chromatography (TLC), GC-MS, or Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the optimization of reaction conditions such as temperature and time. numberanalytics.com

Purification Protocol Optimization: Developing and validating effective purification methods, such as fractional distillation, crystallization, or column chromatography, to isolate the target compound with high purity. numberanalytics.com

Structural Confirmation and Purity Assessment: Unambiguously confirming the structure of the final product and quantifying its purity using a combination of spectroscopic and chromatographic methods. This often involves NMR, MS, and IR spectroscopy. numberanalytics.com In cases where one method is insufficient, such as GC-MS being unable to differentiate certain isomers, other techniques like NMR must be employed for definitive quality control. osti.gov

Method Validation and Documentation: Validating all analytical methods for accuracy, precision, and sensitivity. numberanalytics.com All experimental procedures, observations, and results must be meticulously documented to ensure transparency and allow for replication by other researchers.

By adhering to these stringent protocols, researchers in the field of oxane chemistry can maintain the integrity of their work and produce high-quality, reliable data. numberanalytics.com

Future Perspectives and Interdisciplinary Research Directions

Development of Novel Catalytic Systems for Oxane Synthesis and Transformation

The synthesis and functionalization of oxane rings are pivotal for accessing a diverse range of chemical entities. Future research will likely focus on creating more efficient and selective catalytic systems for these purposes.

A significant area of interest is the catalytic hydrogenation of biomass-derived furanic compounds. For instance, the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-dimethylfuran (B142691) (DMF) is a well-established pathway. mdpi.comnih.govmdpi.comfrontiersin.org The subsequent selective hydrogenation of DMF can yield 2,5-dimethyloxolane (a synonym for 2,5-dimethyloxane). frontiersin.org Current research has demonstrated the use of nickel-based catalysts on acidic supports for this transformation, though challenges such as over-hydrogenation to byproducts like 2,5-dimethyltetrahydrofuran (B89747) (DMTHF) and 2,5-dihydroxymethylfuran (DHMF) remain. mdpi.com Future catalysts will need to exhibit high metal dispersion and optimized acidity to facilitate both hydrogenation and hydrogenolysis while suppressing unwanted side reactions. nih.gov Bimetallic catalysts, such as Cu-Co supported on carbon, have shown promise in achieving high yields of DMF and could be adapted for the selective synthesis of this compound. nih.gov

Furthermore, the catalytic ring-opening of oxanes presents another avenue for creating valuable functionalized molecules. While research on the ring-opening of this compound is still emerging, studies on related cyclic ethers and furans provide insights into potential catalytic strategies. For example, gold-catalyzed ring-opening of 2,5-dimethylfuran has been shown to produce hex-3-ene-2,5-dione. researchgate.netcardiff.ac.uk Similar strategies employing transition metal catalysts could be developed for the controlled ring-opening of this compound to afford diols and other valuable synthons.

The following table summarizes potential catalytic transformations for the synthesis of this compound:

| Precursor | Catalyst System | Product | Key Challenges |

| 2,5-Dimethylfuran | Bimetallic catalysts (e.g., Ni-based, Cu-Co) on acidic supports | This compound | Controlling selectivity to avoid over-hydrogenation |

| Unsaturated diols | Homogeneous or heterogeneous acid catalysts | This compound | Achieving high diastereoselectivity |

| Alkene and epoxide precursors | Lewis acid catalysts | This compound | Development of enantioselective methods |

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and scalability. nih.govresearchgate.netacs.org The synthesis of heterocyclic compounds, including oxanes, is an area ripe for such advancements. amazonaws.comuc.pt

Flow chemistry is particularly well-suited for reactions involving hazardous reagents or intermediates, as it allows for their in-situ generation and immediate consumption in a subsequent step. mdpi.com This could be highly beneficial for multi-step syntheses involving this compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities. nih.gov For example, the catalytic hydrogenation of 2,5-dimethylfuran to this compound could be optimized in a continuous flow setup to minimize the formation of byproducts.

Automated synthesis platforms, often utilizing cartridge-based systems, are revolutionizing the way chemists approach the synthesis of small molecules. youtube.com These platforms can perform sequential reactions, purifications, and analyses with minimal human intervention, significantly accelerating the discovery and development of new compounds. scribd.com An automated platform could be programmed to perform a multi-step sequence to generate a library of this compound derivatives for screening in various applications.

Key advantages of integrating these technologies for this compound synthesis include:

Enhanced Safety: Handling of energetic or toxic reagents in small, controlled volumes.

Improved Efficiency: Rapid optimization of reaction conditions and reduced reaction times.

Scalability: Straightforward transition from laboratory-scale synthesis to larger-scale production. nih.gov

Automation: High-throughput synthesis of compound libraries for screening purposes. durham.ac.uk

Computational Design of Oxane-Based Functional Molecules

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. These in-silico methods allow for the prediction of molecular properties and the rational design of novel functional molecules, thereby reducing the time and cost associated with experimental work.

For this compound, computational studies can be employed to:

Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and conformational preferences of this compound and its derivatives can be calculated to guide their application in various fields.

Design Novel Functional Molecules: By understanding the structure-activity relationships, new oxane-based molecules with desired biological activities or material properties can be designed. For example, computational docking studies could be used to design this compound-containing ligands that bind to specific biological targets.

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the mechanisms of catalytic reactions involved in the synthesis and transformation of this compound, aiding in the development of more efficient catalysts.

The following table outlines potential applications of computational design for this compound:

| Application Area | Computational Method | Objective |

| Drug Discovery | Molecular Docking, QSAR | Design of ligands with high binding affinity and selectivity for a target protein. |

| Materials Science | Molecular Dynamics Simulations | Prediction of the bulk properties of polymers incorporating this compound units. |

| Catalysis | Density Functional Theory (DFT) | Elucidation of reaction pathways and transition states to guide catalyst design. |

Exploration of Bio-orthogonal Reactions and Bioconjugation with Oxane Scaffolds

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org These reactions have become powerful tools for labeling and tracking biomolecules in real-time. nih.govacs.orgspringernature.comescholarship.org "Click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and simple to perform, is a cornerstone of bio-orthogonal chemistry. springernature.com

While the direct involvement of this compound in bio-orthogonal reactions has not been extensively reported, the oxane scaffold holds potential for the development of new bio-orthogonal handles. The chemical stability and specific stereochemistry of substituted oxanes could be exploited to create novel reactive partners for established bio-orthogonal reactions.

Potential research directions in this area include: